9-(2-bromoethyl)-9H-fluorene

Description

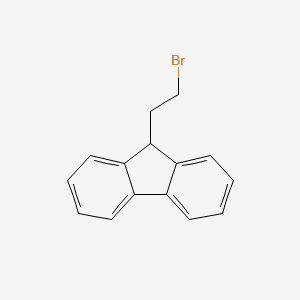

Structure

3D Structure

Properties

IUPAC Name |

9-(2-bromoethyl)-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Br/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHYBSCRWFDSNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451414 | |

| Record name | 9-(2-bromoethyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108012-21-1 | |

| Record name | 9-(2-bromoethyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 9-(2-bromoethyl)-9H-fluorene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-(2-bromoethyl)-9H-fluorene, a key intermediate in organic synthesis. The fluorene moiety is a privileged structure in materials science and medicinal chemistry, and the introduction of a bromoethyl group at the 9-position offers a versatile handle for further functionalization.[1] This document details the chemical properties, molecular structure, and a robust synthesis protocol for 9-(2-bromoethyl)-9H-fluorene. Furthermore, it explores its reactivity, potential applications in drug discovery and materials science, and essential safety and handling procedures. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel organic molecules.

Introduction: The Significance of the Fluorene Scaffold

The 9H-fluorene core is a tricyclic aromatic hydrocarbon that has garnered significant attention in various scientific disciplines. Its rigid, planar structure and rich electron system are foundational to its utility in the development of advanced materials with unique photophysical properties, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2] In the realm of medicinal chemistry, the fluorene scaffold is present in a number of biologically active compounds, demonstrating a wide range of therapeutic effects.[3]

The C-9 position of the fluorene ring is particularly noteworthy. The methylene bridge is readily deprotonated, rendering it susceptible to a variety of chemical modifications. This allows for the introduction of diverse functional groups, thereby enabling the fine-tuning of the molecule's steric and electronic properties. The subject of this guide, 9-(2-bromoethyl)-9H-fluorene, is a prime example of a strategically functionalized fluorene derivative. The bromoethyl moiety serves as a reactive electrophile, paving the way for a multitude of subsequent chemical transformations.

Molecular Structure and Chemical Properties

The chemical identity and fundamental properties of 9-(2-bromoethyl)-9H-fluorene are summarized below.

| Property | Value | Source |

| Chemical Name | 9-(2-bromoethyl)-9H-fluorene | N/A |

| CAS Number | 108012-21-1 | [4] |

| Molecular Formula | C₁₅H₁₃Br | [4] |

| Molecular Weight | 273.17 g/mol | [4] |

| Predicted Boiling Point | 381.2 ± 11.0 °C | [4] |

| Predicted Density | 1.372 ± 0.06 g/cm³ | [4] |

| Storage Temperature | 2-8 °C | [4] |

Structural Elucidation: A Spectroscopic Perspective

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit characteristic signals for the fluorenyl protons, typically in the aromatic region (δ 7.2-7.8 ppm). The protons of the ethyl chain will present as two triplets: one for the methylene group adjacent to the fluorene ring (estimated around δ 2.5-3.0 ppm) and another for the methylene group attached to the bromine atom, shifted further downfield (estimated around δ 3.5-4.0 ppm). The proton at the C-9 position will appear as a triplet, integrating to one proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a series of signals in the aromatic region corresponding to the fluorene core. The aliphatic carbons of the bromoethyl group will be observed at higher field, with the carbon bonded to the bromine atom being the most deshielded of the two.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic chain (around 2850-2960 cm⁻¹). Aromatic C=C stretching bands will be visible in the 1450-1600 cm⁻¹ region. A key feature will be the C-Br stretching vibration, typically found in the 500-600 cm⁻¹ range.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the bromoethyl side chain.

Synthesis of 9-(2-bromoethyl)-9H-fluorene: A Step-by-Step Protocol

The synthesis of 9-(2-bromoethyl)-9H-fluorene can be efficiently achieved through the alkylation of the fluorene anion with an excess of 1,2-dibromoethane. The acidic nature of the C-9 proton of fluorene allows for its deprotonation by a suitable base to form the fluorenyl anion, a potent nucleophile.

Proposed Synthetic Pathway

Detailed Experimental Protocol

Materials:

-

9H-Fluorene

-

1,2-Dibromoethane

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) or n-Butyllithium (n-BuLi, solution in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 9H-fluorene (1.0 eq).

-

Anion Formation:

-

Using NaH: Add anhydrous THF to the flask to dissolve the fluorene. To this solution, carefully add sodium hydride (1.1 eq) portion-wise at 0 °C (ice bath). Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases.

-

Using n-BuLi: Dissolve the fluorene in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.1 eq) dropwise via a syringe. Stir the reaction mixture at this temperature for 30 minutes.

-

-

Alkylation: Add an excess of 1,2-dibromoethane (5-10 eq) to the dropping funnel and add it dropwise to the solution of the fluorenyl anion at 0 °C. The use of a large excess of 1,2-dibromoethane is crucial to minimize the formation of the dimerized product, 1,2-di(9H-fluoren-9-yl)ethane. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Reactivity and Synthetic Applications

The chemical reactivity of 9-(2-bromoethyl)-9H-fluorene is dominated by the presence of the primary alkyl bromide. This functional group makes the molecule an excellent substrate for a variety of nucleophilic substitution reactions.

Key Reactions

-

Nucleophilic Substitution: The bromine atom can be readily displaced by a wide range of nucleophiles, including amines, azides, cyanides, thiols, and alkoxides. This allows for the introduction of diverse functionalities at the terminus of the ethyl chain.

-

Grignard Reagent Formation: Treatment with magnesium metal can lead to the formation of the corresponding Grignard reagent, which can then be used in reactions with various electrophiles.

-

Wittig Reaction Precursor: Reaction with triphenylphosphine can yield the corresponding phosphonium salt, a precursor for the Wittig reaction.

Workflow for Further Functionalization

Applications in Drug Discovery and Materials Science

The ability to introduce a variety of functional groups makes 9-(2-bromoethyl)-9H-fluorene a valuable building block in several areas:

-

Drug Discovery: The fluorene core can be elaborated with pharmacophoric groups to generate libraries of compounds for screening against various biological targets. The ethyl linker provides flexibility and allows for the positioning of functional groups to interact with specific binding pockets of proteins.

-

Materials Science: This compound can be used as a monomer or a precursor to monomers for the synthesis of novel polymers with tailored electronic and photophysical properties. For instance, the bromoethyl group can be converted to a polymerizable group or used to attach the fluorene unit to a polymer backbone.[2]

Safety and Handling

-

General Hazards: Assumed to be an irritant to the skin, eyes, and respiratory tract.[5] May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

9-(2-bromoethyl)-9H-fluorene is a versatile and valuable intermediate in organic synthesis. Its synthesis is straightforward, and its chemical properties, particularly the reactivity of the bromoethyl group, allow for a wide range of chemical transformations. This guide has provided a comprehensive overview of its structure, synthesis, reactivity, and potential applications, along with essential safety information. It is our hope that this document will serve as a useful resource for scientists and researchers leveraging the unique properties of the fluorene scaffold in their work.

References

-

Chemsrc. (2021). 9H FLUORENE | CAS#:86-73-7. Retrieved from [Link]

- Google Patents. (n.d.). CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene.

-

Chemsrc. (2021). 9H FLUORENE Safety,Risk,Hazard and MSDS,CAS:86-73-7. Retrieved from [Link]

-

A Perspective on Synthesis and Applications of Fluorenones. (2020). ResearchGate. Retrieved from [Link]

-

Crystal structure of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. (2018). MDPI. Retrieved from [Link]

- Google Patents. (n.d.). CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds.

-

PubChem. (n.d.). 2-Bromo-9H-fluorene. Retrieved from [Link]

-

PubChem. (n.d.). 9-Bromofluorene. Retrieved from [Link]

-

Fluorene-Based Multicomponent Reactions. (2022). University of Groningen Research Portal. Retrieved from [Link]

Sources

An In-depth Technical Guide to 9-(2-bromoethyl)-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 9-(2-bromoethyl)-9H-fluorene, a key intermediate in organic synthesis. With full editorial control, this document is structured to deliver practical, field-proven insights, moving beyond a simple listing of facts to explain the causality behind experimental choices and protocols.

Section 1: Core Compound Identity and Physicochemical Properties

9-(2-bromoethyl)-9H-fluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The introduction of the bromoethyl group at the 9-position makes it a valuable bifunctional reagent, enabling further molecular elaboration through nucleophilic substitution of the bromide and reactions characteristic of the fluorene ring system.

CAS Number: 108012-21-1[1]

Molecular Formula: C₁₅H₁₃Br[1]

Molecular Weight: 273.17 g/mol [1]

Chemical Structure:

Caption: Chemical structure of 9-(2-bromoethyl)-9H-fluorene.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 108012-21-1 | ChemicalBook[1] |

| Molecular Formula | C₁₅H₁₃Br | ChemicalBook[1] |

| Molecular Weight | 273.17 | ChemicalBook[1] |

| Boiling Point (Predicted) | 381.2 ± 11.0 °C | ChemicalBook |

| Density (Predicted) | 1.372 ± 0.06 g/cm³ | ChemicalBook |

| Storage Temperature | 2-8°C | ChemicalBook |

Section 2: Synthesis and Mechanistic Insights

The synthesis of 9-(2-bromoethyl)-9H-fluorene is typically achieved through the alkylation of the acidic C-9 proton of fluorene. A common and effective method involves a phase-transfer catalyzed reaction with a large excess of 1,2-dibromoethane.

Proposed Synthetic Pathway:

Caption: Proposed synthetic workflow for 9-(2-bromoethyl)-9H-fluorene.

Step-by-Step Experimental Protocol (Based on Analogous Syntheses):

This protocol is a representative procedure based on established methods for the alkylation of fluorene derivatives under phase-transfer conditions.[2]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 9H-fluorene, a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB), and an organic solvent like toluene.

-

Addition of Reagents: While stirring vigorously, add an excess of 1,2-dibromoethane to the mixture. Subsequently, add a concentrated aqueous solution of a strong base, such as sodium hydroxide. The use of a large excess of 1,2-dibromoethane is crucial to minimize the formation of the dimerized by-product, 9,9'-bis(ethyl)-9H,9'H-bifluorene.

-

Reaction: Heat the biphasic mixture to reflux with vigorous stirring to ensure efficient mixing of the aqueous and organic phases. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., toluene or dichloromethane). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel, typically using a non-polar eluent system such as hexane or a mixture of hexane and ethyl acetate.

Causality Behind Experimental Choices:

-

Phase-Transfer Catalyst (PTC): The reaction involves an aqueous base and an organic-soluble substrate. The PTC, being a quaternary ammonium salt, facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where it can deprotonate the fluorene at the C-9 position. This generates the fluorenyl anion in the organic phase, allowing it to react with the 1,2-dibromoethane.

-

Excess 1,2-Dibromoethane: Using a large excess of the alkylating agent helps to ensure that the fluorenyl anion reacts with a fresh molecule of 1,2-dibromoethane rather than with the already formed product, thus minimizing the formation of the undesired dimer.

Section 3: Characterization and Analytical Profile

Due to the lack of a publicly available Certificate of Analysis, the following are expected analytical data based on the structure of 9-(2-bromoethyl)-9H-fluorene and data for analogous compounds.

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data:

-

Aromatic Protons: Multiple signals in the range of δ 7.2-7.8 ppm, corresponding to the eight protons on the fluorene ring system.

-

Methylene Protons (α to Bromine): A triplet in the range of δ 3.4-3.6 ppm, corresponding to the two protons of the -CH₂Br group.

-

Methylene Protons (β to Bromine): A triplet in the range of δ 2.3-2.5 ppm, corresponding to the two protons of the -CH₂- group attached to the fluorene ring.

-

Methine Proton: A triplet around δ 4.2-4.4 ppm, corresponding to the single proton at the 9-position of the fluorene ring.

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:

-

Aromatic Carbons: Multiple signals in the range of δ 120-150 ppm.

-

C-9 Carbon: A signal around δ 50-55 ppm.

-

Methylene Carbon (β to Bromine): A signal around δ 35-40 ppm.

-

Methylene Carbon (α to Bromine): A signal around δ 30-35 ppm.

Section 4: Applications in Research and Development

Fluorene derivatives are widely utilized in materials science and drug development due to their unique photophysical and biological properties.[3] 9-(2-bromoethyl)-9H-fluorene serves as a versatile building block for the synthesis of more complex molecules.

1. Organic Electronics:

The fluorene core is a key component in many organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) materials.[2] The bromoethyl group on 9-(2-bromoethyl)-9H-fluorene allows for its incorporation into polymer backbones or for the attachment of other functional groups to tune the electronic properties of the resulting materials. For instance, the bromide can be displaced by carbazole derivatives to synthesize hole-transporting materials for OLEDs.

2. Drug Development:

The fluorene scaffold is present in a number of biologically active compounds. The bromoethyl group can be used to link the fluorene moiety to other pharmacophores, enabling the synthesis of novel drug candidates. The reactivity of the bromide allows for the facile introduction of amines, thiols, and other nucleophiles.

Illustrative Reaction Pathway:

Caption: General reaction scheme for the functionalization of 9-(2-bromoethyl)-9H-fluorene.

Section 5: Safety, Handling, and Storage

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.[4]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5] Recommended storage is at 2-8°C.[5]

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Seek medical attention.

-

Inhalation: Move to fresh air.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Section 6: References

-

Google Patents. (n.d.). CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene. Retrieved from

-

ResearchGate. (2025). Synthesis and characterization of bromo and acetyl derivatives of spiro[fluorene-9, 9'-xanthene]. Retrieved from [Link]

-

PubChem. (n.d.). Fluorene. Retrieved from [Link]

-

ResearchGate. (n.d.). 9-(2-Bromoethyl)-9H-carbazole. Retrieved from [Link]

Sources

- 1. 108012-21-1 CAS MSDS (9-(2-BROMOETHYL)-9H-FLUORENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization of 9-(2-bromoethyl)-9H-fluorene: A Technical Guide

Introduction

9-(2-bromoethyl)-9H-fluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The introduction of the bromoethyl group at the C9 position imparts specific reactivity, making it a valuable building block in organic synthesis, particularly in the development of novel materials and pharmaceutical compounds. Accurate structural elucidation and purity assessment of this compound are paramount for its effective application. This technical guide provides an in-depth analysis of the expected spectroscopic data for 9-(2-bromoethyl)-9H-fluorene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretations presented herein are based on fundamental spectroscopic principles and comparative analysis with the parent compound, fluorene, and related alkyl halides.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 9-(2-bromoethyl)-9H-fluorene, both ¹H and ¹³C NMR are indispensable for confirming the presence and connectivity of the fluorenyl and bromoethyl moieties.

A. ¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 9-(2-bromoethyl)-9H-fluorene is predicted to exhibit distinct signals corresponding to the aromatic protons of the fluorene ring system and the aliphatic protons of the bromoethyl side chain. The chemical shifts are influenced by the electronic environment of each proton.[1]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.80 | Doublet | 2H | H-4, H-5 | Deshielded due to their position on the fluorene ring system. |

| ~ 7.55 | Doublet | 2H | H-1, H-8 | Aromatic protons adjacent to the fused ring system. |

| ~ 7.40 | Triplet | 2H | H-3, H-6 | Aromatic protons coupled to two neighboring protons. |

| ~ 7.30 | Triplet | 2H | H-2, H-7 | Aromatic protons coupled to two neighboring protons. |

| ~ 4.20 | Triplet | 1H | H-9 | Methine proton at the 9-position, deshielded by the aromatic rings and the adjacent ethyl group. |

| ~ 3.50 | Triplet | 2H | -CH₂-Br | Methylene protons adjacent to the electronegative bromine atom, leading to a downfield shift. |

| ~ 2.50 | Triplet | 2H | -CH₂-CH₂Br | Methylene protons adjacent to the C9 of the fluorene ring. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 9-(2-bromoethyl)-9H-fluorene in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Data Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 90° pulse width.

-

Set the relaxation delay to 5 seconds to ensure full relaxation of all protons.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of unique carbon atoms and their chemical environments. The spectrum is typically acquired with proton decoupling, resulting in a single peak for each chemically distinct carbon atom.[2][3]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 148.0 | C-4a, C-4b | Quaternary carbons at the fusion of the benzene rings. |

| ~ 141.0 | C-8a, C-9a | Quaternary carbons adjacent to the C9 position. |

| ~ 128.0 | C-4, C-5 | Aromatic carbons. |

| ~ 127.5 | C-1, C-8 | Aromatic carbons. |

| ~ 125.0 | C-3, C-6 | Aromatic carbons. |

| ~ 120.0 | C-2, C-7 | Aromatic carbons. |

| ~ 55.0 | C-9 | Methine carbon, shifted downfield due to the attachment of the ethyl group. |

| ~ 35.0 | -CH₂-CH₂Br | Aliphatic carbon adjacent to the C9 position. |

| ~ 30.0 | -CH₂-Br | Aliphatic carbon directly attached to the electronegative bromine atom. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 125 MHz NMR spectrometer.

-

Data Acquisition:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a 30° pulse width to reduce the relaxation delay.

-

Set the relaxation delay to 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1600-1450 | Medium to Strong | Aromatic C=C stretch |

| 690-515 | Strong | C-Br stretch |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also reveals structural information through the analysis of fragmentation patterns.[5]

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 272 and 274.[6]

-

Major Fragmentation Pathways:

-

Loss of Bromine: A common fragmentation pathway for bromoalkanes is the cleavage of the C-Br bond, which would result in a fragment at m/z 193 (M⁺ - Br).

-

Benzylic Cleavage: Cleavage of the bond between the two aliphatic carbons would lead to the formation of a stable fluorenyl cation at m/z 165.

-

Experimental Workflow: Mass Spectrometry

Caption: A typical workflow for obtaining a mass spectrum.

Predicted Mass Spectrum Fragmentation

Caption: Predicted fragmentation of 9-(2-bromoethyl)-9H-fluorene.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities or through direct infusion.

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Analyze the ions using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus mass-to-charge ratio (m/z).

IV. Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of 9-(2-bromoethyl)-9H-fluorene. The predicted data in this guide, based on established spectroscopic principles, serve as a valuable reference for researchers and scientists working with this compound. Experimental verification of this data is crucial for ensuring the identity and purity of the material, which is a critical step in any research or development endeavor.

V. References

-

Oregon State University. ¹H NMR Chemical Shift. [Link]

-

OpenStax. (2023, September 20). 13.4 Chemical Shifts in ¹H NMR Spectroscopy. In Organic Chemistry. [Link]

-

ResearchGate. ¹H-NMR spectra of the fluorene-containing precursors 10, 9, and 11 in CDCl3. [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. [Link]

-

Oregon State University. ¹³C NMR Chemical Shift. [Link]

-

PubChem. Fluorene. [Link]

-

Biological Magnetic Resonance Bank. bmse000524 Fluorene. [Link]

-

NIST. Fluorene. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

NIST. Ethyl bromide. [Link]

-

Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]

-

University of Colorado Boulder. IR: alkyl halides. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Michigan State University. Infrared Spectrometry. [Link]

-

YouTube. mass spectrum & fragmentation of 1-bromobutane. [Link]

-

Doc Brown's Chemistry. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram. [Link]

-

Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL). [Link]

-

Spectral Database for Organic Compounds, SDBS. [Link]

Sources

- 1. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Infrared Spectrometry [www2.chemistry.msu.edu]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis and Mechanism of 9-(2-bromoethyl)-9H-fluorene

This guide provides a comprehensive overview of the synthesis and reaction mechanism of 9-(2-bromoethyl)-9H-fluorene, a valuable intermediate in the development of advanced organic materials and pharmaceuticals. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical aspects of the synthetic protocol, the underlying mechanistic principles, and the rationale behind key experimental choices.

Introduction: The Significance of 9-(2-bromoethyl)-9H-fluorene

Fluorene and its derivatives are a cornerstone in the field of organic electronics, serving as fundamental building blocks for conjugated polymers and small molecules used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The functionalization at the C9 position of the fluorene core is a critical strategy for tuning the material's solubility, morphology, and electronic properties. The introduction of a 2-bromoethyl group at this position yields 9-(2-bromoethyl)-9H-fluorene, a versatile intermediate. The terminal bromine atom provides a reactive handle for a variety of subsequent chemical transformations, including nucleophilic substitutions and cross-coupling reactions, enabling the construction of more complex molecular architectures.

Synthetic Strategy: Alkylation of Fluorene

The synthesis of 9-(2-bromoethyl)-9H-fluorene is most effectively achieved through the alkylation of the fluorene starting material. This strategy leverages the notable acidity of the protons at the C9 position (pKa ≈ 22.6 in DMSO), which can be readily deprotonated by a suitable base to form the stable, aromatic fluorenyl anion.[2] This potent nucleophile can then react with an electrophilic source of the 2-bromoethyl group, typically 1,2-dibromoethane, in a nucleophilic substitution reaction.

Causality Behind Experimental Choices

The selection of reagents and reaction conditions is paramount for a successful and high-yielding synthesis. Here, we dissect the rationale behind the key components of the proposed protocol:

-

Choice of Base: A strong base is required to effectively deprotonate the weakly acidic C9-H of fluorene. While organometallic bases like butyllithium could be used, an aqueous solution of a strong inorganic base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) is often preferred for operational simplicity and safety.[1][3] The use of a concentrated aqueous base necessitates a biphasic reaction medium.

-

Phase Transfer Catalysis: To overcome the immiscibility of the organic fluorene substrate and the aqueous base, a phase transfer catalyst (PTC) is employed.[4] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is a common choice.[1] The lipophilic cations of the PTC transport the hydroxide anions from the aqueous phase to the organic phase, where they can deprotonate the fluorene.[5] This dramatically increases the reaction rate and avoids the need for harsh, anhydrous conditions or expensive and hazardous solvents.

-

Alkylating Agent: 1,2-dibromoethane serves as the electrophile. It provides the desired 2-bromoethyl moiety. An excess of 1,2-dibromoethane is typically used to favor the mono-alkylation product and minimize the formation of the di-alkylated byproduct, 1,2-bis(9H-fluoren-9-yl)ethane. The second bromine atom on the ethyl chain is less reactive towards the fluorenyl anion due to steric hindrance and electronic effects once the first substitution has occurred.

-

Solvent System: While the reaction can be run under neat conditions in some cases, an organic solvent like toluene or dichloromethane can be used to dissolve the fluorene and facilitate stirring.[4] The choice of solvent can influence the efficiency of the phase transfer process.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 9-(2-bromoethyl)-9H-fluorene.

| Reagent | Molar Equivalent | Quantity | Notes |

| 9H-Fluorene | 1.0 | (Specify mass) | Starting material |

| 1,2-Dibromoethane | 5.0 | (Specify volume/mass) | Alkylating agent, used in excess |

| Sodium Hydroxide (50% aq. sol.) | 10.0 | (Specify volume) | Base |

| Tetrabutylammonium Bromide (TBAB) | 0.1 | (Specify mass) | Phase Transfer Catalyst |

| Toluene | - | (Specify volume) | Solvent |

| Dichloromethane | - | (Specify volume) | Extraction solvent |

| Anhydrous Magnesium Sulfate | - | - | Drying agent |

| Hexane/Ethyl Acetate | - | - | Eluent for chromatography |

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 9H-fluorene, 1,2-dibromoethane, toluene, and tetrabutylammonium bromide.

-

With vigorous stirring, add the 50% aqueous sodium hydroxide solution.

-

Heat the reaction mixture to 60-70 °C and maintain vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add deionized water.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford 9-(2-bromoethyl)-9H-fluorene as a solid.

Reaction Mechanism

The synthesis of 9-(2-bromoethyl)-9H-fluorene proceeds through a phase-transfer-catalyzed SN2 mechanism. The key steps are illustrated in the following diagram and explained below.

Figure 1: Reaction mechanism for the phase-transfer-catalyzed synthesis of 9-(2-bromoethyl)-9H-fluorene.

Mechanistic Steps:

-

Ion Exchange in the Aqueous Phase: In the aqueous phase, the hydroxide ions (OH⁻) from sodium hydroxide exchange with the bromide ions (Br⁻) of the tetrabutylammonium bromide (TBAB) to form tetrabutylammonium hydroxide ([R₄N]⁺OH⁻).

-

Phase Transfer of Hydroxide: The tetrabutylammonium cation, with its lipophilic alkyl chains, is soluble in the organic phase. It transports the hydroxide ion from the aqueous phase into the organic phase.

-

Deprotonation: In the organic phase, the powerful nucleophilic hydroxide ion abstracts a proton from the C9 position of fluorene, generating the fluorenyl anion. This anion forms an ion pair with the tetrabutylammonium cation.

-

Nucleophilic Attack (SN2): The nucleophilic fluorenyl anion attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in a concerted SN2 reaction. This results in the formation of the C-C bond and the displacement of a bromide ion.

-

Regeneration of the Catalyst: The bromide ion displaced in the SN2 reaction pairs with the tetrabutylammonium cation, regenerating the tetrabutylammonium bromide (TBAB) catalyst in the organic phase. This catalyst can then return to the aqueous phase to repeat the cycle.

Experimental Workflow Visualization

The overall experimental workflow can be visualized as a sequence of distinct stages, from reaction setup to product purification.

Figure 2: A streamlined overview of the experimental workflow for the synthesis.

Characterization Data

The successful synthesis of 9-(2-bromoethyl)-9H-fluorene should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Appearance of new signals corresponding to the ethyl protons (-CH₂-CH₂-Br) and a characteristic triplet for the proton at the C9 position. The integration of the signals should be consistent with the structure. |

| ¹³C NMR | Appearance of new signals for the two carbons of the ethyl group and a signal for the C9 carbon. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of 9-(2-bromoethyl)-9H-fluorene (C₁₅H₁₃Br) should be observed, along with its characteristic isotopic pattern for bromine. |

| Melting Point | A sharp melting point consistent with the literature value for the pure compound. |

Conclusion

The synthesis of 9-(2-bromoethyl)-9H-fluorene via phase-transfer-catalyzed alkylation of fluorene is a robust and efficient method for producing this key synthetic intermediate. A thorough understanding of the reaction mechanism and the rationale behind the experimental choices, as detailed in this guide, is crucial for achieving high yields and purity. This versatile building block opens avenues for the development of novel organic materials with tailored properties for a wide range of applications in materials science and medicinal chemistry.

References

- Google Patents. (n.d.). CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds.

- Google Patents. (n.d.). US7102042B2 - Method for producing substituted fluorene monomers.

-

Wikipedia. (n.d.). Fluorene. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

-

YouTube. (2019, December 15). Fluorene to Fluorenone Chromatography + Phase Transfer Catalyst EXPLAINED. Retrieved from [Link]

Sources

A Technical Guide to the Thermal Stability and Decomposition of Fluorene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Fluorene and its derivatives are a cornerstone of modern organic electronics and advanced materials science, prized for their high photoluminescence quantum yield, excellent charge transport properties, and tunable electronic characteristics.[1] Their performance and long-term operational viability, particularly in applications like Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and sensors, are inextricably linked to their thermal stability.[1][2] This technical guide provides an in-depth exploration of the factors governing the thermal stability of fluorene-based materials, the mechanisms of their decomposition, and the analytical techniques essential for their characterization. By synthesizing fundamental principles with practical, field-proven methodologies, this document aims to equip researchers and developers with the knowledge to design, evaluate, and deploy next-generation fluorene derivatives with enhanced thermal robustness.

The Critical Role of Thermal Stability in Fluorene-Based Applications

The performance of organic electronic devices is highly sensitive to the stability of the active materials. For fluorene derivatives, high thermal stability is paramount for several reasons:

-

Device Lifetime and Reliability: In applications such as OLEDs, elevated operating temperatures can accelerate material degradation, leading to a decline in luminance, color purity, and overall device lifespan.[3][4]

-

Manufacturing and Processing: Many fabrication processes for organic electronics involve thermal deposition or annealing steps. The active materials must withstand these temperatures without decomposing to ensure the formation of uniform, high-quality thin films.[3]

-

Morphological Stability: The microscopic arrangement, or morphology, of polymer chains in the solid state is crucial for efficient charge transport.[5] High temperatures can induce morphological changes, such as crystallization or phase separation, that can be detrimental to device performance.[6]

Structural Determinants of Thermal Stability

The inherent thermal stability of a fluorene derivative is not a fixed property but is intimately tied to its molecular architecture. Judicious chemical modifications can significantly enhance thermal robustness.

The Influence of Substituents

Substituents on the fluorene core play a pivotal role in dictating the material's thermal properties.

-

C-9 Position: The C-9 position of the fluorene unit is a common site for substitution to improve solubility and processability. Introducing bulky or sterically demanding groups at this position can significantly enhance thermal stability.[7] This is primarily due to two effects:

-

Increased Steric Hindrance: Bulky substituents restrict intermolecular interactions and chain packing, which can inhibit aggregation-related degradation pathways.[7]

-

Elevated Glass Transition Temperature (Tg): The introduction of rigid, bulky groups like spiro-functionalized moieties can raise the Tg of the polymer.[6] A higher Tg signifies a more rigid amorphous state, which often correlates with improved thermal stability.

-

-

C-2 and C-7 Positions: Substitutions at the C-2 and C-7 positions, which are part of the conjugated backbone in polyfluorenes, primarily influence the material's optical and electronic properties.[8] However, they can also impact thermal stability by altering the planarity and rigidity of the polymer chain.[6]

Backbone Engineering and Copolymerization

The composition of the polymer backbone is another critical factor.

-

Copolymerization: Introducing other aromatic units into the polyfluorene backbone is a powerful strategy for enhancing thermal stability. For example, copolymerizing fluorene with carbazole units has been shown to yield materials with high thermal stability, with 5% weight loss occurring at temperatures above 400 °C.[9][10]

-

Donor-Acceptor Architectures: Copolymers based on alternating electron-donating and electron-accepting units are widely used in organic electronics.[11] The specific choice of donor and acceptor moieties can significantly influence the thermal properties of the resulting material.[11]

-

Hyperbranched Structures: Hyperbranched polymers with a three-dimensional architecture can effectively suppress interchain interactions, leading to the formation of stable amorphous films with high thermal stability.[10]

Mechanisms of Thermal Decomposition

Understanding the pathways through which fluorene derivatives degrade is essential for developing strategies to mitigate these processes. Two primary decomposition mechanisms have been identified:

Oxidation and Fluorenone Formation

In the presence of oxygen, particularly at elevated temperatures, the methylene bridge at the C-9 position of the fluorene unit is susceptible to oxidation. This leads to the formation of a fluorenone (a ketone) defect.[4][7] The formation of fluorenone is highly detrimental to the performance of light-emitting devices as it acts as a fluorescence quencher, leading to a significant drop in emission efficiency and the appearance of an undesirable green emission band.[4]

Caption: Oxidative decomposition pathway of fluorene units.

Aggregation-Induced Degradation

Polyfluorenes and other conjugated polymers can form aggregates, where polymer chains pack closely together.[7] While controlled aggregation can sometimes be beneficial, excessive or uncontrolled aggregation at high temperatures can lead to the formation of excimers (excited-state dimers) that act as traps for excitons, resulting in red-shifted, lower-efficiency emission.[7] This process can be mitigated by introducing bulky side chains or by copolymerization to disrupt the planarity of the polymer backbone and hinder close chain packing.[6][7]

Analytical Techniques for Thermal Characterization

A suite of analytical techniques is employed to rigorously assess the thermal stability and decomposition behavior of fluorene derivatives.

Thermogravimetric Analysis (TGA)

TGA is the workhorse technique for determining the thermal stability of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The output, a thermogram, provides the decomposition temperature (Td), which is typically defined as the temperature at which a certain percentage (e.g., 5%) of the material's mass has been lost.

-

Sample Preparation: Accurately weigh 5-10 mg of the dried fluorene derivative powder into a TGA pan (typically aluminum or platinum).

-

Instrument Setup: Place the sample pan in the TGA instrument.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 800 °C).[12]

-

-

Data Analysis: Plot the percentage weight loss versus temperature. Determine the Td (e.g., Td5%) from the resulting thermogram.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[12] For amorphous or semi-crystalline fluorene-based polymers, the Tg is a particularly important parameter, as it often correlates with the material's morphological stability.[6]

-

Sample Preparation: Seal 5-8 mg of the polymer sample in a hermetically sealed aluminum pan.[12]

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 10 or 20 °C/min) to a temperature above its expected Tg and Tm to erase its thermal history.[12][13]

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its Tg.

-

Second Heating Scan: Heat the sample again at the same rate as the first scan. The Tg is typically determined from this second heating scan to ensure a consistent thermal history.[13]

-

-

Data Analysis: Plot the heat flow versus temperature. The Tg is identified as a step-like change in the baseline of the DSC thermogram.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful analytical technique for identifying the volatile and semi-volatile products of thermal decomposition.[14] In this method, the sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere.[14] The resulting fragments are then separated by gas chromatography and identified by mass spectrometry.[14] This provides valuable insights into the decomposition pathways and the chemical bonds that are most susceptible to thermal cleavage.

-

Sample Preparation: Place a small amount of the sample (typically in the microgram range) into a pyrolysis sample cup.

-

Pyrolysis: The sample is introduced into a micro-furnace pyrolyzer connected to the GC inlet and heated rapidly to a specific temperature (e.g., 600 °C) in a helium atmosphere.[15]

-

GC Separation: The pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra serve as a "fingerprint" for each component, allowing for their identification by comparison to spectral libraries.[14]

Caption: Experimental workflow for Py-GC/MS analysis.

Quantitative Data Summary

The following table summarizes typical thermal properties for various types of fluorene derivatives, illustrating the impact of structural modifications.

| Material Type | Example Structure/Modification | Td (5% weight loss, °C) | Tg (°C) | Key Insight |

| Homopolymer | Poly(9,9-dioctylfluorene) (PFO) | ~400 | 60-80 | Baseline for comparison.[9][13] |

| Copolymer | Fluorene-co-carbazole | >400 | Higher than PFO | Copolymerization enhances thermal stability.[9][10] |

| Copolymer | Fluorene-co-benzothiadiazole | >400 | Varies | Donor-acceptor structure maintains high Td.[11] |

| Side-Chain Modified | Spiro-functionalized fluorene polymer | >400 | Increased | Spiro-linkages increase Tg and thermal stability.[6] |

| Side-Chain Modified | Polymers with 1,3,4-oxadiazole pendants | >400 | 60-101 | Bulky pendants can suppress crystallization.[13] |

Conclusion and Future Outlook

The thermal stability of fluorene derivatives is a critical parameter that dictates their utility and reliability in high-performance applications. This guide has delineated the key structural features that govern thermal robustness, the primary mechanisms of decomposition, and the essential analytical workflows for their characterization. A deep understanding of the structure-property relationships is fundamental. By strategically employing techniques such as introducing bulky substituents at the C-9 position, copolymerization, and designing three-dimensional architectures, researchers can rationally design new fluorene-based materials with superior thermal stability. As the field of organic electronics continues to advance, the development of ever more robust materials will be a key enabler for next-generation technologies with extended operational lifetimes and enhanced performance.

References

-

Zeng, G., Yu, W., Chua, S., & Huang, W. (2002). Spectral and Thermal Spectral Stability Study for Fluorene-Based Conjugated Polymers. Macromolecules, 35(18), 6907-6914. Available from: [Link]

-

Kaminski, T., et al. (2024). The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. Materials, 17(21), 4878. Available from: [Link]

-

da Silva, F. M., et al. (2024). Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. Polymers, 16(1), 123. Available from: [Link]

-

Luz, R. A., et al. (2024). Degradable π-Conjugated Polymers. Journal of the American Chemical Society. Available from: [Link]

-

Kim, J. H., & Kim, D. H. (2025). Analysis of pyrolysis products of poly(vinylidene fluoride-co-hexafluoropropylene) by pyrolysis-gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis. Available from: [Link]

-

Yu, C., et al. (2025). TGA and DSC curves of polyfluorenes measured under N2 at a... ResearchGate. Available from: [Link]

-

Ho, M. H., et al. (2005). New Fluorene Derivatives for Blue Electroluminescent Devices: Influence of Substituents on Thermal Properties, Photoluminescence, and Electroluminescence. Journal of Display Technology. Available from: [Link]

-

Krysiak, J., et al. (2022). The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties. Molecules, 27(19), 6296. Available from: [Link]

-

Casado, A., et al. (2024). On The Thermal Conductivity of Conjugated Polymers for Thermoelectrics. Advanced Materials. Available from: [Link]

-

Ozturk, T., et al. (2013). Fluorene–Dithienothiophene-S,S-dioxide Copolymers. Fine-Tuning for OLED Applications. Macromolecules, 46(23), 9205-9213. Available from: [Link]

-

Skedung, L., et al. (2024). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Environmental Science: Atmospheres. Available from: [Link]

-

Sharma, G. D., et al. (2023). A Mini Review on the Development of Conjugated Polymers: Steps towards the Commercialization of Organic Solar Cells. Polymers, 15(13), 2933. Available from: [Link]

-

Shelton, E. J., et al. (2021). Glassy Fluorene and Sulfone Polyesters with High Refractive Index and Thermal Stability Whose Monomers Induce Estrogenic Bioactivity. ACS Omega, 6(31), 20467-20477. Available from: [Link]

-

An, B. K., et al. (2005). Decreased Aggregation Phenomena in Polyfluorenes by Introducing Carbazole Copolymer Units. Macromolecules, 38(10), 4166-4170. Available from: [Link]

-

Challinor, J. M. (2012). PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL. Pressure Sensitive Tape Council. Available from: [Link]

-

Sakamoto, Y., & Suzuki, T. (2026). Synthesis and Crystal Engineering of Fluorinated Rubrenes. The Journal of Organic Chemistry. Available from: [Link]

-

Schlaff, M., et al. (2025). Characterization of fluoroelastomers by various analytical techniques including pyrolysis gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis. Available from: [Link]

-

Chen, S. H., et al. (2022). Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene) Solvent-Tuned Aggregate Films. Polymers, 14(17), 3624. Available from: [Link]

-

Li, X., et al. (2019). Fluorene-based π-conjugated polymers for OLEDs: advances, opportunities, and challenges. Journal of Materials Chemistry C. Available from: [Link]

-

Wrona, M., et al. (2024). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. International Journal of Molecular Sciences, 25(10), 5439. Available from: [Link]

-

Zeigler, D. F., et al. (2021). Discerning Thermal Transition Behavior of Conjugated Polymers through In Situ Optical Characterization of Oriented Films. Macromolecules, 54(17), 7999-8010. Available from: [Link]

-

Lee, C. W., et al. (2007). Highly Efficient Non-Doped Blue Organic Light-Emitting Diodes Based on Fluorene Derivatives with High Thermal Stability. Advanced Functional Materials. Available from: [Link]

-

Auragudom, P., et al. (2009). TGA and DSC thermograms of PEHFV prepared by Horner-Emmons coupling. ResearchGate. Available from: [Link]

-

Sung, C. H., & Lin, H. C. (2009). Synthesis and characterization of poly(fluorene)-based copolymers containing various 1,3,4-oxadiazole pendants. Journal of Polymer Science Part A: Polymer Chemistry, 47(11), 2698-2710. Available from: [Link]

-

Frontier Lab. (n.d.). Forensic Analysis Using Micro-Furnace Pyrolyzer and F-Search Software. Frontier-Lab.com. Available from: [Link]

-

Wang, C., et al. (2022). Progress of Conjugated Polymers as Emerging Thermoelectric Materials. UDSMM. Available from: [Link]

-

Wikipedia. (n.d.). Polyfluorene. Wikipedia. Available from: [Link]

-

Kim, J., et al. (2019). Molecular Design Principles for Achieving Strong Chiroptical Properties of Fluorene Copolymers in Thin Films. Chemistry of Materials, 31(8), 2958-2966. Available from: [Link]

-

Malinauskas, T., et al. (2021). Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices. Journal of Materials Chemistry C, 9(1), 226-236. Available from: [Link]

-

Ranger, M., & Leclerc, M. (1997). New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping. Macromolecules, 30(25), 7686-7691. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorene. PubChem. Available from: [Link]

-

dos Santos, F. A., et al. (2025). Nonlinear Investigation of Fluorene-Benzothiadiazole Copolymers with Multiphoton Absorption and Highlights as Optical Limiters. ACS Omega. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Mini Review on the Development of Conjugated Polymers: Steps towards the Commercialization of Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. 20.210.105.67 [20.210.105.67]

- 7. Polyfluorene - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. nsmn1.uh.edu [nsmn1.uh.edu]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 14. pstc.org [pstc.org]

- 15. frontier-lab.com [frontier-lab.com]

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of Fluorene Compounds

Introduction

Fluorene and its derivatives represent a versatile class of organic compounds that have garnered significant attention across various scientific disciplines, including materials science, medicinal chemistry, and biotechnology.[1][2] The rigid, planar biphenyl structure bridged by a methylene group imparts unique electronic and optical properties, making fluorene-based molecules highly attractive for a range of applications.[1] Their inherent fluorescence, high charge carrier mobility, and thermal stability make them ideal candidates for organic light-emitting diodes (OLEDs), while their tunable photophysical characteristics have led to their development as sophisticated fluorescent probes for bioimaging.[1][3] Furthermore, the ability to functionalize the fluorene core at various positions allows for the fine-tuning of their electrochemical behavior, opening avenues for their use in drug development and as electrochemical sensors.[2]

This technical guide provides a comprehensive overview of the photophysical and electrochemical properties of fluorene compounds. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-property relationships that govern the behavior of these fascinating molecules. We will delve into the theoretical underpinnings of their electronic transitions, explore the experimental techniques used for their characterization, and discuss how their unique properties are harnessed in various applications.

I. Fundamental Principles

Photophysics of Fluorene Compounds

The photophysical properties of fluorene derivatives are dictated by the transitions between electronic energy states upon absorption and emission of light. The core of these processes is governed by the π-conjugated system of the fluorene moiety.

-

Absorption: The absorption of a photon with appropriate energy excites an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or higher energy unoccupied orbitals. In fluorene and its derivatives, this typically corresponds to a π-π* transition. The wavelength of maximum absorption (λmax) is influenced by the extent of π-conjugation; extending the conjugation through the addition of substituents generally leads to a bathochromic (red) shift in the absorption spectrum.[1][4]

-

Fluorescence: Following excitation, the molecule relaxes to the lowest vibrational level of the first excited singlet state (S1). From here, it can return to the ground state (S0) through the emission of a photon, a process known as fluorescence. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, and this difference in energy is referred to as the Stokes shift. The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, is a critical parameter that quantifies the efficiency of the fluorescence process. Fluorene-based systems are known for their high fluorescence quantum yields.[3][5]

-

Structure-Property Relationships: The photophysical properties of fluorene compounds can be systematically tuned by chemical modifications. Introducing electron-donating or electron-withdrawing groups at the C-2, C-7, and C-9 positions of the fluorene core can significantly alter the HOMO and LUMO energy levels, thereby influencing the absorption and emission wavelengths, as well as the quantum yield.[1][4] For instance, creating donor-acceptor systems within the molecule can induce intramolecular charge transfer (ICT) upon excitation, leading to large Stokes shifts and emission in the longer wavelength region.

Electrochemistry of Fluorene Compounds

The electrochemical properties of fluorene derivatives are primarily concerned with their ability to undergo oxidation and reduction processes, which involve the removal or addition of electrons, respectively. These properties are crucial for their application in electronic devices and as electrochemical probes.

-

Redox Potentials: The ease with which a fluorene compound can be oxidized or reduced is quantified by its redox potentials. The oxidation potential corresponds to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy gained upon adding an electron to the LUMO. These potentials are typically measured using cyclic voltammetry.

-

Influence of Substituents: Similar to their photophysical properties, the electrochemical behavior of fluorene compounds is highly dependent on their molecular structure. Electron-donating substituents lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups increase the oxidation potential. Conversely, electron-withdrawing groups facilitate reduction by lowering the reduction potential. This tunability allows for the design of fluorene derivatives with specific HOMO and LUMO energy levels tailored for applications such as charge transport layers in OLEDs.[6]

II. Synthesis of Fluorene Compounds

The versatility of fluorene chemistry allows for the synthesis of a wide array of derivatives with tailored properties. The functionalization at the C-9 position is a common strategy to improve solubility and prevent aggregation, while modifications at the C-2 and C-7 positions are typically employed to modulate the electronic properties.

A common synthetic route involves the alkylation or arylation of the fluorene core at the C-9 position, followed by bromination at the C-2 and C-7 positions. These di-brominated fluorenes then serve as versatile building blocks for introducing various functional groups through cross-coupling reactions such as Suzuki or Sonogashira couplings.[1]

Caption: A generalized synthetic workflow for the preparation of functionalized fluorene derivatives.

III. Experimental Characterization

Photophysical Characterization

Principle: UV-Vis spectroscopy measures the absorption of light by a sample as a function of wavelength. This provides information about the electronic transitions within the molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the fluorene compound in a suitable UV-transparent solvent (e.g., tetrahydrofuran, dichloromethane, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption to ensure linearity according to the Beer-Lambert law.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with a cuvette containing only the solvent.

-

Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorption (λmax) and determine the molar extinction coefficient (ε) using the Beer-Lambert equation (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Principle: Fluorescence spectroscopy measures the emission of light from a sample after it has been excited by light of a shorter wavelength. This technique provides information about the excited state properties of the molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the fluorene compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

-

Instrument Setup: Use a spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).

-

Measurement:

-

Emission Spectrum: Set the excitation wavelength to the λmax of absorption and scan the emission monochromator to record the fluorescence emission spectrum.

-

Excitation Spectrum: Set the emission wavelength to the λmax of fluorescence and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum.

-

-

Quantum Yield Determination: The fluorescence quantum yield (ΦF) is often determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4). The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

Fluorescence Lifetime Measurement: Fluorescence lifetime is measured using time-resolved fluorescence spectroscopy, often employing time-correlated single-photon counting (TCSPC). This involves exciting the sample with a pulsed light source and measuring the decay of the fluorescence intensity over time.

Caption: A simplified Jablonski diagram illustrating the photophysical processes of absorption, vibrational relaxation, fluorescence, intersystem crossing, and phosphorescence.

Electrochemical Characterization

Principle: Cyclic voltammetry is an electrochemical technique where the potential of a working electrode is swept linearly versus time between two set potentials, and the resulting current is measured. It provides information about the redox processes of a substance.

Experimental Protocol:

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Electrolyte Solution: Prepare a solution of the fluorene compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) to ensure conductivity. Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes prior to the measurement to remove dissolved oxygen, which is electroactive.

-

Measurement:

-

Connect the electrodes to a potentiostat.

-

Set the potential window to scan over the expected redox processes.

-

Perform a cyclic voltammogram by sweeping the potential and recording the current.

-

It is common practice to add a ferrocene/ferrocenium (Fc/Fc+) couple as an internal standard for calibrating the potential values.[6]

-

-

Data Analysis:

-

From the cyclic voltammogram, determine the half-wave potentials (E1/2) for the oxidation and reduction peaks.

-

The HOMO and LUMO energy levels can be estimated from the onset potentials of the oxidation (Eox) and reduction (Ered) peaks, respectively, using empirical relationships. A common approximation is:

-

EHOMO = - (Eoxonset - E1/2, Fc/Fc+ + 4.8) eV

-

ELUMO = - (Eredonset - E1/2, Fc/Fc+ + 4.8) eV where E1/2, Fc/Fc+ is the half-wave potential of the ferrocene/ferrocenium couple, and 4.8 eV is the absolute potential of the Fc/Fc+ redox couple relative to the vacuum level.

-

-

Caption: A schematic diagram of a typical three-electrode setup for cyclic voltammetry.

IV. Data Presentation

The photophysical and electrochemical data of fluorene derivatives are often presented in tabular format to facilitate comparison.

Table 1: Photophysical Properties of Selected Fluorene Derivatives

| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | ΦF | τ (ns) | Reference |

| 9,9-dioctylfluorene | THF | 380 | 410 | 1900 | 0.87 | - | [5] |

| Poly(9,9-dioctylfluorene) | THF | 390 | 420 | 1800 | 0.55 | - | [5] |

| FCPN2 | - | - | 427 | - | - | - | [7] |

| PFOH-3 | - | - | - | - | - | - | [7] |

Table 2: Electrochemical Properties of Selected Fluorene Derivatives

| Compound | Solvent/Electrolyte | Eox (V vs. Fc/Fc+) | Ered (V vs. Fc/Fc+) | EHOMO (eV) | ELUMO (eV) | Egec (eV) | Reference |

| Rubrene (for comparison) | C2H4Cl2/NBu4PF6 | 0.34 | -2.05 | -5.14 | -2.75 | 2.39 | [6] |

| Fluorinated Rubrene (F8) | C2H4Cl2/NBu4PF6 | 0.64 | -1.80 | -5.44 | -3.00 | 2.44 | [6] |

V. Applications

The unique and tunable photophysical and electrochemical properties of fluorene compounds have led to their widespread use in various fields.

-

Organic Light-Emitting Diodes (OLEDs): Fluorene derivatives are extensively used as blue-light emitting materials in OLEDs due to their high photoluminescence quantum yields and good charge transport properties.[1] Their wide bandgap makes them suitable for hosting other emissive dopants in white OLEDs. The ability to tune their HOMO and LUMO levels through chemical modification allows for the optimization of charge injection and transport in multilayer OLED devices.[1]

-

Fluorescent Probes and Biosensors: The high fluorescence quantum yield and photostability of fluorene derivatives make them excellent candidates for fluorescent probes in biological imaging.[2][3] By incorporating specific recognition moieties, fluorene-based probes can be designed to selectively detect ions, small molecules, and biomacromolecules. Their application in two-photon fluorescence microscopy is particularly advantageous due to reduced light scattering and deeper tissue penetration.[2]

-

Drug Development: The fluorene scaffold is present in a number of biologically active molecules. The understanding of their electrochemical properties is crucial for studying their mechanism of action, particularly for drugs that may undergo redox cycling in vivo.

VI. Conclusion

Fluorene compounds represent a remarkable class of organic materials with a rich and tunable set of photophysical and electrochemical properties. The strong interplay between their molecular structure and their electronic behavior provides a powerful platform for the design of advanced materials for optoelectronics, highly sensitive fluorescent probes for bio-applications, and novel therapeutic agents. A thorough understanding and precise characterization of their properties, through the experimental techniques outlined in this guide, are essential for unlocking their full potential in these diverse fields. The continued exploration of novel fluorene architectures promises to yield even more sophisticated and functional materials in the future.

VII. References

-

The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. Molecules. [Link]

-

The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. MDPI. [Link]

-

Synthesis and Crystal Engineering of Fluorinated Rubrenes. The Journal of Organic Chemistry. [Link]

-

New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping. Macromolecules. [Link]

-

Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: A review. Ministry of Health and Prevention - UAE. [Link]

-

Fluorene | C13H10 | CID 6853 - PubChem. National Center for Biotechnology Information. [Link]

-

Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. MDPI. [Link]

-

An Introduction to Fluorescence Spectroscopy. UCI Department of Chemistry. [Link]

-

Electrochemical reduction data for fluorene derivatives. ResearchGate. [Link]

-

The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. ResearchGate. [Link]

-

Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. PubMed. [Link]

-

Photophysical parameters of fluorene derivatives (Fl-Xs) in two solvents. ResearchGate. [Link]

-

A TD-DFT investigation of two-photon absorption of fluorene derivatives. RSC Publishing. [Link]

-

Cyclic Voltammetry of Fluorenones: Simulation. ResearchGate. [Link]

-

Polyfluorene Derivatives with Hydroxyl and Carboxyl Substitution: Electrosynthesis and Characterization. The Journal of Physical Chemistry C. [Link]

-

A Practical Beginner's Guide to Cyclic Voltammetry. UNT Chemistry. [Link]

-

Flow electrochemistry: a safe tool for fluorine chemistry. Chemical Science (RSC Publishing). [Link]

-

What Is Fluorescence Spectroscopy? Principles Overview. Agilent. [Link]

-

Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. ResearchGate. [Link]

-